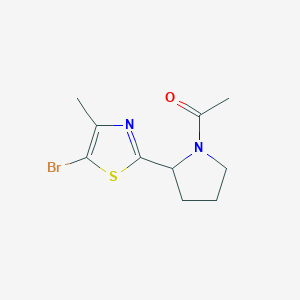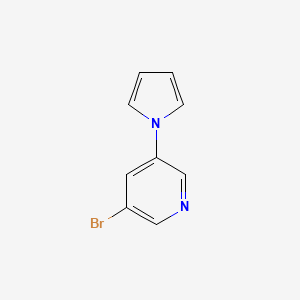![molecular formula C12H14ClN3O2 B1376894 Tert-butil (5-cloro-1H-pirrolo[2,3-B]piridin-6-IL)carbamato CAS No. 1305325-11-4](/img/structure/B1376894.png)
Tert-butil (5-cloro-1H-pirrolo[2,3-B]piridin-6-IL)carbamato
Descripción general
Descripción
Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate is a chemical compound with the empirical formula C12H14ClN3O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1nc2[nH]ccc2cc1Cl . The InChI key for this compound is MESCCEJMHUSKCH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 300.6±22.0 °C and its density is predicted to be 1.15±0.1 g/cm3 at 20 °C and 760 Torr . The molecular weight of the compound is 267.71 .Aplicaciones Científicas De Investigación
Inhibición de la Quinasa
Este compuesto se utiliza en el desarrollo de inhibidores de la quinasa, que son cruciales en el tratamiento de diversas enfermedades, incluidos los cánceres y los trastornos inflamatorios. Los inhibidores de la quinasa funcionan bloqueando enzimas específicas de la quinasa, interrumpiendo así las vías de señalización que promueven la división y el crecimiento celular .
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto químico sirve como un bloque de construcción para la síntesis de moléculas más complejas. Su papel en la creación de nuevos medicamentos, especialmente aquellos que se dirigen a trastornos neurológicos y cánceres, es de gran interés debido a su potencial para unirse a varios objetivos biológicos .
Síntesis Química
Como reactivo, participa en la preparación sintética de heterociclos tricíclicos. Estas estructuras son comunes en muchos productos farmacéuticos y son valoradas por su estabilidad química y sus propiedades terapéuticas .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-11(17)16-10-8(13)6-7-4-5-14-9(7)15-10/h4-6H,1-3H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESCCEJMHUSKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C2C=CNC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)





![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)





![5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid](/img/structure/B1376830.png)
